molecular formula C15H24 B12323418 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene CAS No. 19069-44-4

7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene

Cat. No.: B12323418
CAS No.: 19069-44-4
M. Wt: 204.35 g/mol
InChI Key: YOVSPTNQHMDJAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of acid-catalyzed cyclization of suitable precursors, such as geranylacetone . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes like distillation and chromatography . The large-scale synthesis may also employ biotechnological methods using engineered microorganisms to produce the compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSPTNQHMDJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(CCCC(=C)C2C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864730
Record name 7-Isopropenyl-4a-methyl-1-methylenedecahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19069-44-4, 17066-67-0
Record name Decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19069-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Selinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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